4-[3-(Difluoromethyl)azetidine-1-carbonyl]-2-methyl-1,3-oxazole
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Overview
Description
4-[3-(Difluoromethyl)azetidine-1-carbonyl]-2-methyl-1,3-oxazole is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties This compound features a difluoromethyl group attached to an azetidine ring, which is further connected to a carbonyl group and a 2-methyl-1,3-oxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Difluoromethyl)azetidine-1-carbonyl]-2-methyl-1,3-oxazole typically involves multiple steps, starting from readily available precursors. . The final step involves the formation of the oxazole ring through cyclization reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route to enhance yield and reduce costs. This includes the use of efficient catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
4-[3-(Difluoromethyl)azetidine-1-carbonyl]-2-methyl-1,3-oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the oxazole moiety, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions For example, oxidation may yield corresponding oxides, while reduction can lead to the formation of alcohols or amines
Scientific Research Applications
4-[3-(Difluoromethyl)azetidine-1-carbonyl]-2-methyl-1,3-oxazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-[3-(Difluoromethyl)azetidine-1-carbonyl]-2-methyl-1,3-oxazole involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological targets. The azetidine ring can act as a bioisostere for amino acids, enabling the compound to modulate enzyme activity or receptor binding . The oxazole moiety contributes to the compound’s overall stability and reactivity, facilitating its interaction with various biomolecules.
Comparison with Similar Compounds
Similar Compounds
Azetidine derivatives: Compounds with similar azetidine rings but different substituents.
Oxazole derivatives: Compounds featuring the oxazole ring with varying functional groups.
Difluoromethylated compounds: Molecules containing the difluoromethyl group attached to different core structures.
Uniqueness
4-[3-(Difluoromethyl)azetidine-1-carbonyl]-2-methyl-1,3-oxazole stands out due to the combination of its functional groups, which impart unique chemical and biological properties. The presence of the difluoromethyl group enhances its metabolic stability, while the azetidine and oxazole rings contribute to its reactivity and potential bioactivity. This combination makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C9H10F2N2O2 |
---|---|
Molecular Weight |
216.18 g/mol |
IUPAC Name |
[3-(difluoromethyl)azetidin-1-yl]-(2-methyl-1,3-oxazol-4-yl)methanone |
InChI |
InChI=1S/C9H10F2N2O2/c1-5-12-7(4-15-5)9(14)13-2-6(3-13)8(10)11/h4,6,8H,2-3H2,1H3 |
InChI Key |
AXBBTVBBGHGZSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CO1)C(=O)N2CC(C2)C(F)F |
Origin of Product |
United States |
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